2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Overview
Description
2-Bromo-1-methyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a white crystalline solid or powder and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl Methyl Sulfone Route: The phenyl methyl sulfone is reacted with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone.
Phenylsulfonyl Bromide Route: Phenylsulfonyl bromide reacts with methanol, and then 4-Bromophenyl methyl sulfone is obtained by reduction.
Industrial Production Methods
The industrial production of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene typically involves large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromo-1-methyl-4-(methylsulfonyl)benzene can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromine atom.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Copper(I) Iodide: Used in the coupling reaction with benzene sulfonamide to form N-aryl sulfonamide.
Palladium Catalysts: Commonly used in Suzuki coupling reactions.
Major Products
N-Aryl Sulfonamide: Formed from the coupling reaction with benzene sulfonamide.
Biaryl Compounds: Formed from Suzuki coupling reactions.
Scientific Research Applications
2-Bromo-1-methyl-4-(methylsulfonyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of biaryl compounds and sulfonamides.
Biology: Used in the synthesis of biologically active molecules for research purposes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group, facilitating substitution reactions, while the methylsulfonyl group acts as an electron-withdrawing group, stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
4-Bromophenyl Methyl Sulfone: Another similar compound with comparable reactivity and applications.
Uniqueness
2-Bromo-1-methyl-4-(methylsulfonyl)benzene is unique due to the presence of both the bromine atom and the methylsulfonyl group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-methyl-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSBUZFXFIKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682096 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702672-96-6 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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